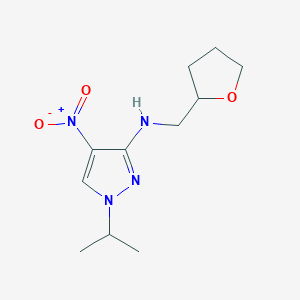
4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine is a complex organic compound with a molecular formula of C11H14N2O3 This compound is characterized by the presence of a nitro group, a pyrazole ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the oxolane and pyrazole groups. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of halogenating agents or strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets. The nitro group and pyrazole ring are key functional groups that can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-(oxolan-2-ylmethyl)aniline: Similar structure but lacks the pyrazole ring.
1-Propan-2-ylpyrazol-3-amine: Similar structure but lacks the nitro and oxolane groups.
Uniqueness
4-Nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-nitro-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-8(2)14-7-10(15(16)17)11(13-14)12-6-9-4-3-5-18-9/h7-9H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVMVMTXCVNXST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NCC2CCCO2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2408581.png)
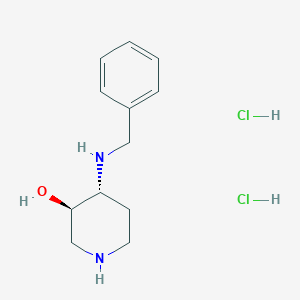
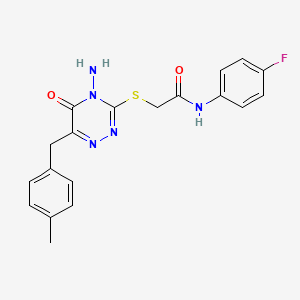
![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2408586.png)
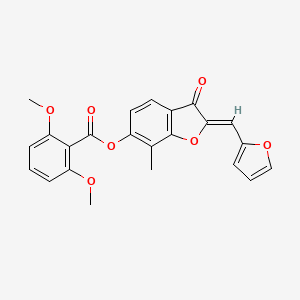
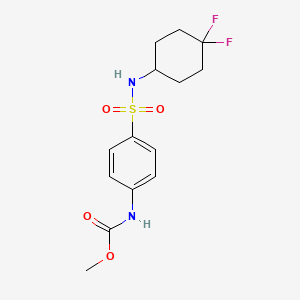
![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/new.no-structure.jpg)

![4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2408593.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)
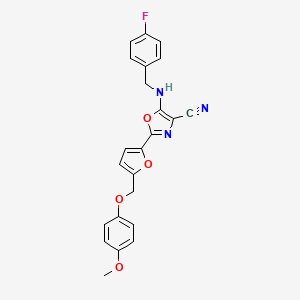

![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)
